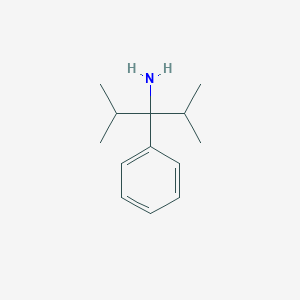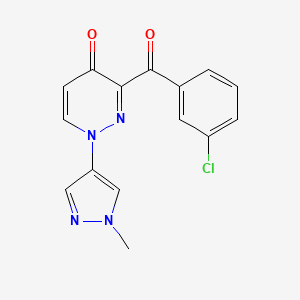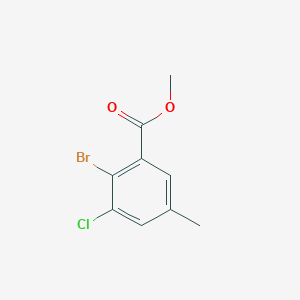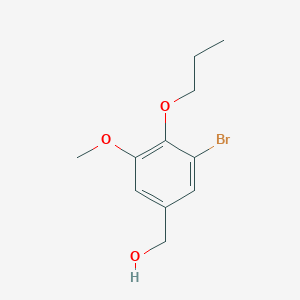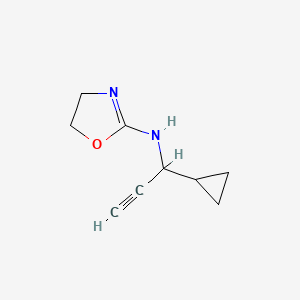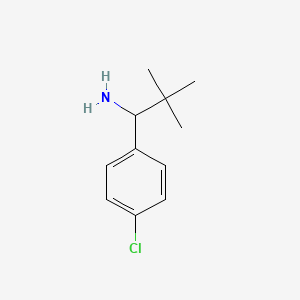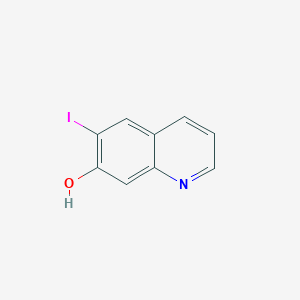![molecular formula C19H17N5O B15358512 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)
4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with a morpholine group and a pyrazolo[3,4-b]pyridine moiety, making it a subject of interest for its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-diketones under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography to ensure the production of high-quality material.
化学反应分析
Types of Reactions: 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine has shown potential as a bioactive molecule
Medicine: The compound has been studied for its pharmacological properties, including its potential as an inhibitor of certain enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In industry, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties and stability make it suitable for various industrial applications.
作用机制
The mechanism by which 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and biological context.
相似化合物的比较
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents and overall structure.
Quinoline derivatives: These compounds have a quinoline core but may lack the pyrazolo[3,4-b]pyridine moiety or morpholine group.
Uniqueness: 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine is unique due to its combination of the pyrazolo[3,4-b]pyridine and quinoline cores, along with the morpholine group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C19H17N5O |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine |
InChI |
InChI=1S/C19H17N5O/c1-2-17-16(18(3-4-20-17)24-5-7-25-8-6-24)10-13(1)14-9-15-12-22-23-19(15)21-11-14/h1-4,9-12H,5-8H2,(H,21,22,23) |
InChI 键 |
JTAQPAPMMIQLQH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2)C4=CN=C5C(=C4)C=NN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
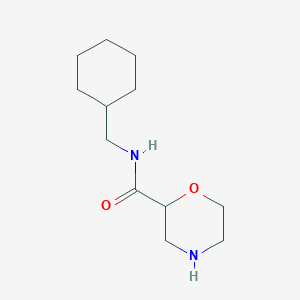
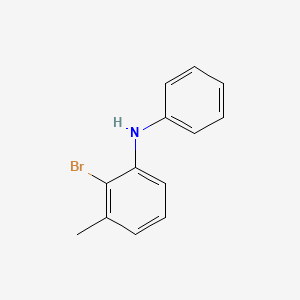
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
